AMP-945

Overview

Description

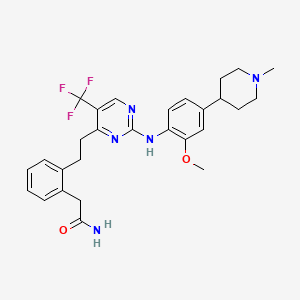

Narmafotinib, also known as AMP945, is a selective and orally bioavailable inhibitor of Focal Adhesion Kinase (FAK). Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in tumor growth, particularly in immunosuppression, cancer cell invasion, and metastasis. Narmafotinib has shown promise in preclinical and clinical studies, particularly in the treatment of advanced pancreatic cancer .

Preparation Methods

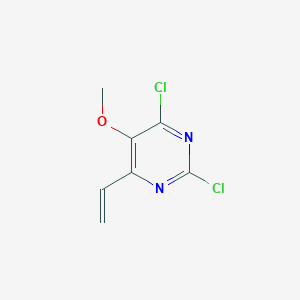

Synthetic Routes and Reaction Conditions: The synthesis of Narmafotinib involves multiple steps, including the formation of a pyrimidine core and subsequent functionalization. The key steps typically involve:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of functional groups such as methoxy and trifluoromethyl groups.

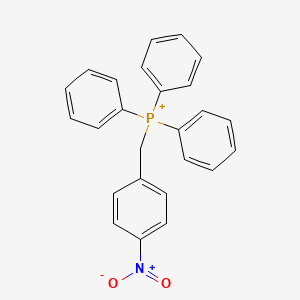

- Coupling reactions to attach the piperidinyl and phenyl groups.

Industrial Production Methods: Industrial production of Narmafotinib would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

- Use of high-purity starting materials.

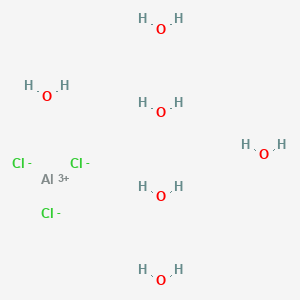

- Optimization of reaction conditions such as temperature, solvent, and catalysts.

- Implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Narmafotinib undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

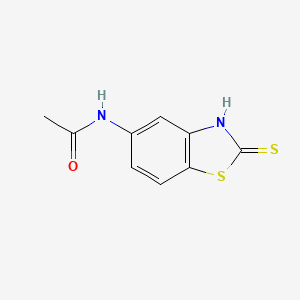

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Narmafotinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study Focal Adhesion Kinase inhibition and its effects on cellular processes.

Biology: Investigated for its role in cell signaling pathways and its impact on cell migration and invasion.

Medicine: Undergoing clinical trials for the treatment of advanced pancreatic cancer. .

Industry: Potential applications in the development of new cancer therapies and as a tool for drug discovery.

Mechanism of Action

Narmafotinib exerts its effects by selectively inhibiting Focal Adhesion Kinase. Focal Adhesion Kinase is involved in various cellular processes, including cell survival, proliferation, migration, and invasion. By inhibiting Focal Adhesion Kinase, Narmafotinib disrupts these processes, leading to reduced tumor growth and metastasis. The molecular targets and pathways involved include the integrin signaling pathway and the downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Defactinib: Another Focal Adhesion Kinase inhibitor with similar applications in cancer therapy.

GSK2256098: A Focal Adhesion Kinase inhibitor under investigation for various cancers.

PF-562271: A dual Focal Adhesion Kinase and Proline-rich Tyrosine Kinase 2 (PYK2) inhibitor.

Uniqueness of Narmafotinib: Narmafotinib is unique due to its high selectivity and oral bioavailability. It has shown promising results in clinical trials, particularly in combination with other chemotherapeutic agents. Its ability to target Focal Adhesion Kinase with high specificity makes it a valuable tool in cancer therapy research .

Properties

CAS No. |

1393653-34-3 |

|---|---|

Molecular Formula |

C28H32F3N5O2 |

Molecular Weight |

527.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]ethyl]phenyl]acetamide |

InChI |

InChI=1S/C28H32F3N5O2/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35) |

InChI Key |

AWJVIOYPZZZYAX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)CCC4=CC=CC=C4CC(=O)N)C(F)(F)F)OC |

Origin of Product |

United States |

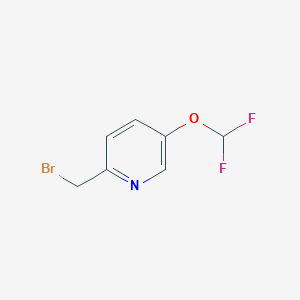

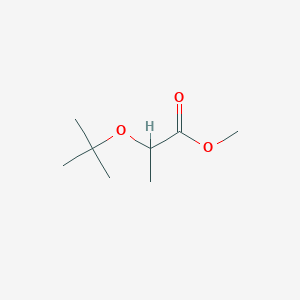

Synthesis routes and methods I

Procedure details

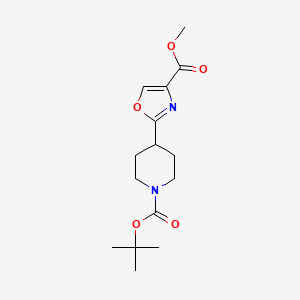

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B8786423.png)

![2,6-dichloro-N-[(4-chlorophenyl)methyl]-4-methylpyridine-3-carboxamide](/img/structure/B8786483.png)

![2-[(2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B8786503.png)